

Navigating the Solubility Landscape of Nitrothal-isopropyl in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Nitrothal-isopropyl

Cat. No.: B166428

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of **Nitrothal-isopropyl**, a dinitroaniline fungicide. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, from formulation development and analytical method design to environmental fate and transport studies. This document offers a structured presentation of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

While specific quantitative solubility data for **Nitrothal-isopropyl** in a range of organic solvents is not readily available in publicly accessible literature, it is generally characterized as having moderate solubility in many common organic solvents. One source indicates a solubility of 9.14×10^{-6} M, although the specific solvent is not cited.^[1]

For research and development purposes, it is imperative to experimentally determine the solubility of **Nitrothal-isopropyl** in solvents relevant to the intended application. The following table provides a standardized format for presenting such empirical data. Researchers are encouraged to populate this table with their own experimental findings.

Organic Solvent	Temperature (°C)	Solubility (g/L)	Method of Determination
Acetone	Shake-Flask Method		
Ethanol	Shake-Flask Method		
Methanol	Shake-Flask Method		
Ethyl Acetate	Shake-Flask Method		
Dichloromethane	Shake-Flask Method		
Toluene	Shake-Flask Method		
Hexane	Shake-Flask Method		

Experimental Protocol: Determination of Nitrothal-isopropyl Solubility via the Shake-Flask Method

The following protocol is a detailed methodology for determining the solubility of **Nitrothal-isopropyl** in organic solvents, adapted from the OECD 105 Test Guideline and other standard laboratory procedures.^{[2][3][4][5][6]} The shake-flask method is a widely accepted and reliable technique for this purpose.^{[7][8][9][10][11]}

1. Principle:

An excess amount of **Nitrothal-isopropyl** is agitated in a specific organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of **Nitrothal-isopropyl** in the clear supernatant is determined using a suitable analytical method.

2. Materials and Reagents:

- **Nitrothal-isopropyl** (analytical standard, purity >99%)
- Organic solvents (HPLC grade or equivalent): Acetone, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane

- Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)
- Constant temperature shaker bath or incubator
- Centrifuge capable of temperature control
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

3. Procedure:

3.1. Preliminary Test:

A preliminary test is recommended to estimate the approximate solubility and to determine the appropriate amount of substance and solvent for the definitive test.

- Add a small, known amount of **Nitrothal-isopropyl** (e.g., 10 mg) to a vial.
- Incrementally add the chosen organic solvent (e.g., in 0.5 mL steps) and shake vigorously after each addition.
- Observe for complete dissolution. This will provide a rough estimate of the solubility.

3.2. Definitive Test (Shake-Flask Method):

- Preparation:
 - Accurately weigh an excess amount of **Nitrothal-isopropyl** (e.g., 5-10 times the estimated solubility) into three separate flasks for each solvent to be tested.
 - Add a precise volume of the selected organic solvent to each flask.
 - Seal the flasks tightly to prevent solvent evaporation.

- Equilibration:
 - Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
 - Agitate the flasks at a constant speed for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
- Phase Separation:
 - After the equilibration period, stop the agitation and allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the sedimentation of undissolved particles.
 - Alternatively, for faster separation, centrifuge the samples at the same temperature as the equilibration.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter (pre-conditioned with the same solvent) into a clean vial to remove any remaining microparticles.
 - Dilute the filtered sample with the same organic solvent to a concentration within the calibration range of the analytical method.

4. Analysis:

- Analytical Method:
 - Develop and validate a suitable analytical method for the quantification of **Nitrothal-isopropyl**. HPLC with UV detection is a common and effective technique. The selection of the column, mobile phase, and wavelength should be optimized for **Nitrothal-isopropyl**. GC-MS can also be employed.
- Calibration:

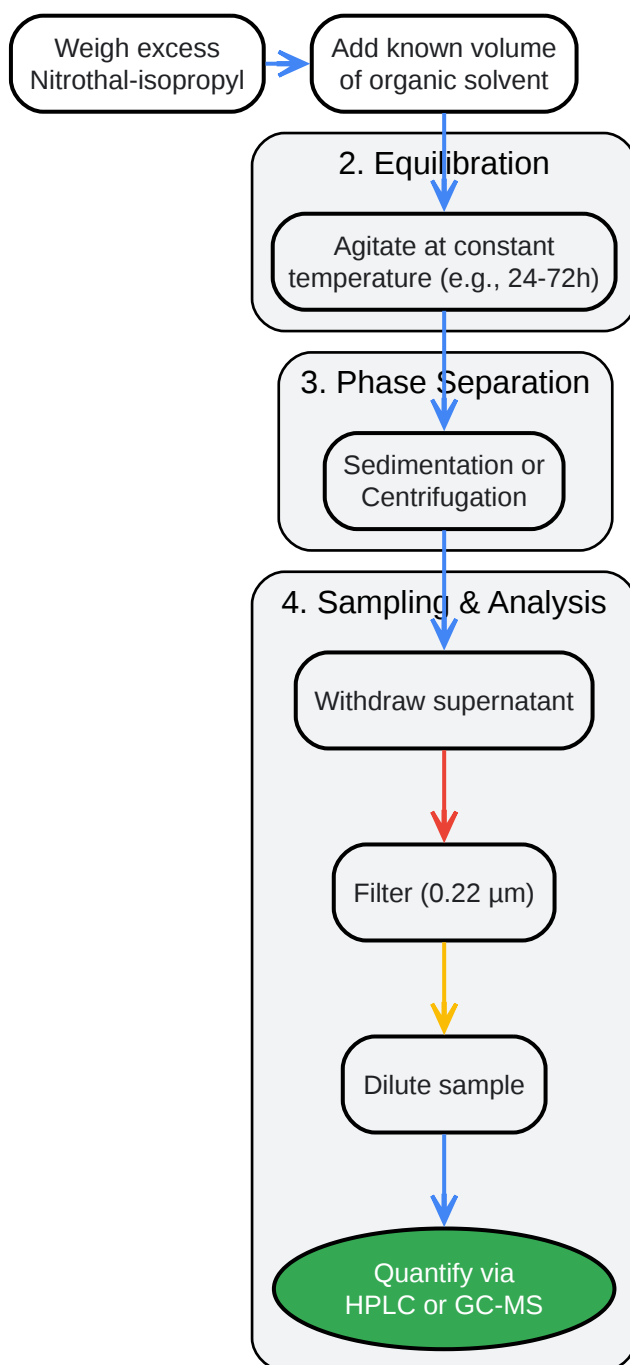
- Prepare a series of standard solutions of **Nitrothal-isopropyl** of known concentrations in the respective organic solvent.
- Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.
- Quantification:
 - Inject the prepared (diluted) samples into the analytical instrument.
 - Determine the concentration of **Nitrothal-isopropyl** in the samples by comparing their response to the calibration curve.
 - Calculate the original solubility in g/L, taking into account the dilution factor.

5. Data Reporting:

- Report the average solubility and standard deviation from the three replicate flasks for each solvent and temperature.
- Specify the analytical method used for quantification.
- Record the exact temperature at which the solubility was determined.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **Nitrothal-isopropyl**.



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